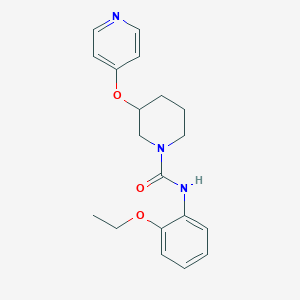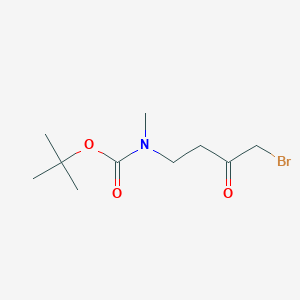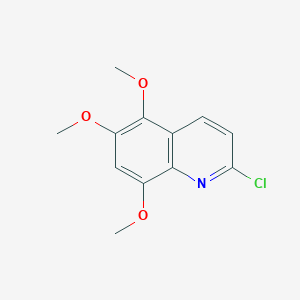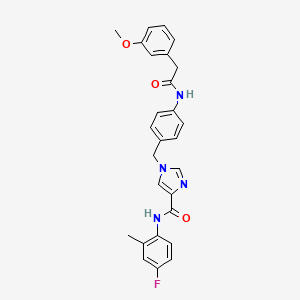
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride” is an organic compound with the CAS Number: 1177288-67-3 . It has a molecular weight of 257.23 and its IUPAC name is 1-(4-(tert-butyl)thiazol-2-yl)ethan-1-amine dihydrochloride .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride (EN300-27703418), focusing on six unique applications:
Antibacterial Activity
EN300-27703418 has shown promising antibacterial properties. Research indicates that compounds containing the thiazole ring, such as EN300-27703418, exhibit significant activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant strains .
Antifungal Properties
The compound’s structure suggests potential antifungal applications. Thiazole derivatives are known for their ability to inhibit fungal growth, making EN300-27703418 a subject of interest for developing antifungal medications. This could be particularly useful in treating infections caused by fungi like Candida albicans .
Anticancer Research
EN300-27703418 is being explored for its anticancer properties. Thiazole derivatives have been studied for their ability to inhibit the proliferation of cancer cells. The compound’s unique structure may allow it to interfere with cancer cell metabolism or signal transduction pathways, providing a basis for new cancer therapies .
Neuroprotective Effects
Research into thiazole derivatives has also highlighted their potential neuroprotective effects. EN300-27703418 could be investigated for its ability to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make EN300-27703418 a candidate for developing new anti-inflammatory drugs. This compound could help in managing conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
EN300-27703418 may also possess antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer. Research into this compound could lead to new antioxidant therapies .
Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor. Thiazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways. EN300-27703418 could be explored for its potential to inhibit specific enzymes, providing therapeutic benefits in diseases where enzyme activity is dysregulated .
Pharmacokinetic Studies
Finally, EN300-27703418 can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for developing effective and safe drugs, ensuring that the compound reaches its target in the body at therapeutic concentrations without causing adverse effects .
RSC Advances - Antibacterial Activity RSC Advances - Antifungal Properties Scientific.Net - Anticancer Research RSC Advances - Neuroprotective Effects RSC Advances - Anti-inflammatory Applications RSC Advances - Antioxidant Activity RSC Advances - Enzyme Inhibition RSC Advances - Pharmacokinetic Studies
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-6(10)8-11-7(5-12-8)9(2,3)4;;/h5-6H,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMSNTLEUBFMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
![Ethyl 5-(2-chloropropanoyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2627509.png)

![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)


![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)
![3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2627524.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)